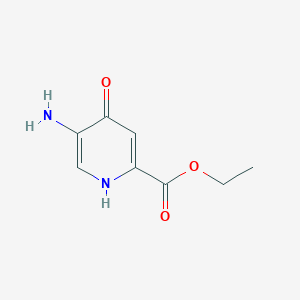
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2. It is an ester derived from butyric acid and 2,2,2-trichloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester typically involves the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butyric acid+2,2,2-trichloroethanol→Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2,2,2-trichloroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, catalysts like pyridine.
Major Products Formed:
Hydrolysis: Butyric acid and 2,2,2-trichloroethanol.
Reduction: 2-ethylbutanol and 2,2,2-trichloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Chemistry:
- Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in biochemical research to study enzyme-catalyzed reactions involving esters.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry:
- Applied in the production of fragrances and flavors due to its ester functionality.
- Used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester involves its hydrolysis to release butyric acid and 2,2,2-trichloroethanol. The butyric acid can then participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a solvent or reactant in further chemical reactions.
Comparaison Avec Des Composés Similaires
Butyric acid, 2-ethyl-, ethyl ester: Similar ester but with ethyl group instead of 2,2,2-trichloroethyl group.
Butyric acid, 2-methyl-, ethyl ester: Another ester with a methyl group on the butyric acid and an ethyl ester group.
Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable intermediates in chemical reactions.
This comprehensive overview highlights the significance of this compound in various fields and its unique chemical properties
Propriétés
Numéro CAS |
4189-10-0 |
|---|---|
Formule moléculaire |
C8H13Cl3O2 |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
AFGFYWOVFUGCLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
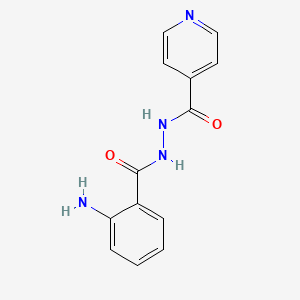

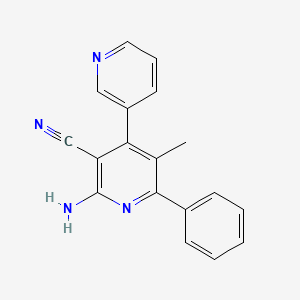
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
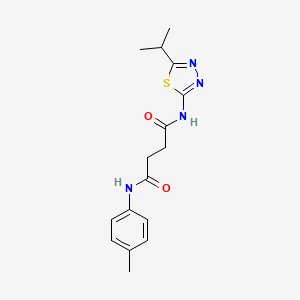
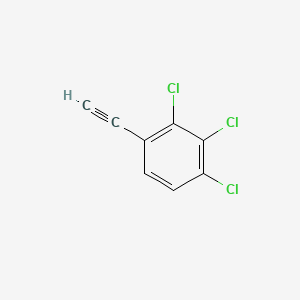
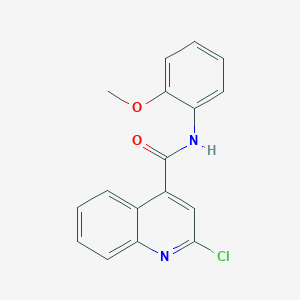
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
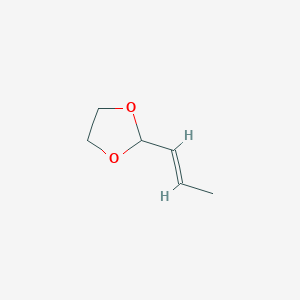

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
